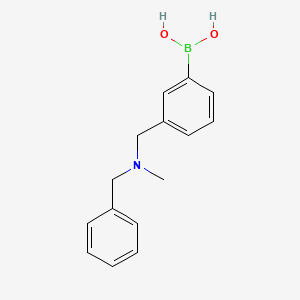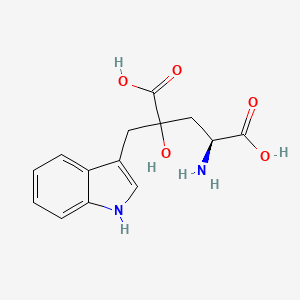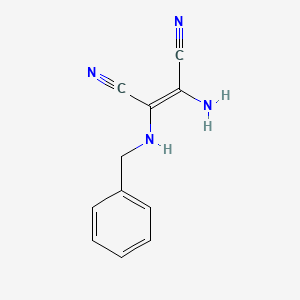
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a benzyl(methyl)amino group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of catalyst, base, and solvent can be tailored to achieve the desired efficiency and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution at the benzylic position.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of sensors for detecting biomolecules, such as glucose.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing applications . Additionally, the compound can participate in cross-coupling reactions through the formation of palladium complexes, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the benzyl(methyl)amino group, making it less versatile in certain reactions.
Benzylboronic acid: Similar structure but without the methylamino group, affecting its reactivity.
(3-Aminomethylphenyl)boronic acid: Contains an amino group instead of the benzyl(methyl)amino group, leading to different chemical properties.
Uniqueness
(3-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is unique due to the presence of both the boronic acid and benzyl(methyl)amino groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for applications in organic synthesis, sensing, and materials science.
Properties
CAS No. |
397843-59-3 |
|---|---|
Molecular Formula |
C15H18BNO2 |
Molecular Weight |
255.12 g/mol |
IUPAC Name |
[3-[[benzyl(methyl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H18BNO2/c1-17(11-13-6-3-2-4-7-13)12-14-8-5-9-15(10-14)16(18)19/h2-10,18-19H,11-12H2,1H3 |
InChI Key |
MCCUGKMPFXWKIP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C)CC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(butan-2-yl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749146.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11749147.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749151.png)

![3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749155.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749160.png)
![1-(4-Fluoro-phenyl)-3-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11749163.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11749168.png)

![[(R)-amino(phenyl)methyl]phosphonic acid](/img/structure/B11749176.png)
amine](/img/structure/B11749188.png)



